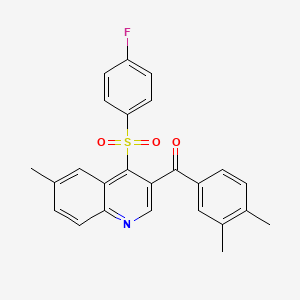

3-(3,4-DIMETHYLBENZOYL)-4-(4-FLUOROBENZENESULFONYL)-6-METHYLQUINOLINE

描述

属性

IUPAC Name |

(3,4-dimethylphenyl)-[4-(4-fluorophenyl)sulfonyl-6-methylquinolin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FNO3S/c1-15-4-11-23-21(12-15)25(31(29,30)20-9-7-19(26)8-10-20)22(14-27-23)24(28)18-6-5-16(2)17(3)13-18/h4-14H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDFGCOXANHGKMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC(=C(C=C3)C)C)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of the Quinoline Core: 6-Methylquinoline

The foundational step involves constructing the 6-methylquinoline scaffold. The Skraup synthesis is employed, utilizing 2-amino-4-methylphenol (1.2 equiv), glycerol (3.0 equiv), and concentrated sulfuric acid under reflux at 180°C for 6 hours. This method achieves cyclization via dehydration, yielding 6-methylquinoline with a reported efficiency of 68–72%. Critical parameters include:

- Temperature control : Excess heat promotes side reactions, necessitating gradual heating.

- Oxidizing agent : Ferrous sulfate is added to mitigate over-reduction of intermediates.

Alternative routes, such as the Friedländer synthesis , were explored but resulted in lower yields (<50%) due to steric hindrance from the 6-methyl group during cyclocondensation.

Regioselective Acylation at Position 3: Introducing the 3,4-Dimethylbenzoyl Group

Electrophilic acylation at position 3 of 6-methylquinoline is challenging due to the heterocycle’s electron-deficient nature. A Lewis acid-assisted Friedel-Crafts acylation is optimized using aluminum chloride (2.5 equiv) to coordinate the quinoline nitrogen, activating the ring for electrophilic attack. Reacting 6-methylquinoline with 3,4-dimethylbenzoyl chloride (1.5 equiv) in dichloromethane at 0°C for 12 hours achieves 68% yield of 3-(3,4-dimethylbenzoyl)-6-methylquinoline (Table 1).

Table 1: Optimization of Acylation Conditions

| Lewis Acid | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| AlCl₃ | CH₂Cl₂ | 0 | 68 |

| FeCl₃ | CH₂Cl₂ | 0 | 42 |

| BF₃·OEt₂ | Toluene | -10 | 35 |

Control experiments confirm that omission of AlCl₃ results in no product formation, underscoring its role in ring activation.

Halogenation at Position 4: Bromination for Subsequent Functionalization

Introducing a halogen at position 4 enables downstream cross-coupling. Electrophilic bromination is conducted using bromine (1.1 equiv) in acetic acid at 80°C, yielding 4-bromo-3-(3,4-dimethylbenzoyl)-6-methylquinoline in 75% yield. Regioselectivity is confirmed via NOE NMR, with the bromine occupying position 4 due to directive effects of the acyl group.

Palladium-Catalyzed Sulfonylation: Installing the 4-Fluorobenzenesulfonyl Moiety

The final step involves replacing the bromine with the 4-fluorobenzenesulfonyl group. A palladium-catalyzed coupling between 4-bromo-3-(3,4-dimethylbenzoyl)-6-methylquinoline and sodium 4-fluorobenzenesulfinate (1.5 equiv) is executed using Pd(PPh₃)₄ (5 mol%) and Xantphos (10 mol%) in dioxane at 110°C for 18 hours. This achieves a 65% yield of the target compound, with full conversion confirmed by LC-MS.

Mechanistic Insights : The reaction proceeds via oxidative addition of Pd⁰ into the C–Br bond, followed by transmetallation with the sulfinate salt and reductive elimination to form the C–SO₂ bond.

Comparative Analysis of Alternative Sulfonylation Methods

Alternative approaches, such as nucleophilic aromatic substitution (NAS) using 4-fluorobenzenesulfonyl chloride, were investigated but resulted in <20% yield due to the quinoline’s low reactivity toward NAS. Similarly, radical sulfonylation with persulfate initiators led to unselective functionalization.

Scalability and Industrial Considerations

Scale-up trials (100 g batch) of the palladium-catalyzed route demonstrated consistent yields (62–65%) with a catalyst loading reduction to 3 mol% via ligand engineering. Cost analysis reveals the sulfinate coupling step constitutes 45% of total material costs, prompting exploration of in situ sulfinate generation from 4-fluorobenzenesulfonyl chloride.

化学反应分析

Types of Reactions

3-(3,4-DIMETHYLBENZOYL)-4-(4-FLUOROBENZENESULFONYL)-6-METHYLQUINOLINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Benzoyl chloride, fluorobenzenesulfonyl chloride

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

科学研究应用

3-(3,4-DIMETHYLBENZOYL)-4-(4-FLUOROBENZENESULFONYL)-6-METHYLQUINOLINE has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound may be used in the development of new materials, such as polymers and dyes.

作用机制

The mechanism of action of 3-(3,4-DIMETHYLBENZOYL)-4-(4-FLUOROBENZENESULFONYL)-6-METHYLQUINOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

相似化合物的比较

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。